molecular formula C10H10N2O3 B2702584 Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 303146-46-5

Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No. B2702584
M. Wt: 206.201
InChI Key: UQGRFRGIBBHLPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids carrying as 2-substituent a polar group such as CO2C2H5, (CH2)2CO2CH3, (CH2)3CO2C2H5, CH2OCH3, or CF3 group is described . This synthesis process is part of the broader field of heterocyclic synthesis, which involves the creation of cyclic compounds that contain atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of “Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate” is determined by its molecular formula, C10H10N2O3 . The structure of this compound and others like it can be determined through methods such as X-ray diffraction studies .


Chemical Reactions Analysis

“Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate” can participate in various chemical reactions. For instance, a photochemical cycloaddition reaction of methyl 2-pyrone-5-carboxylate with methacrylonitrile mainly gave a [4 + 2] cycloadduct .


Physical And Chemical Properties Analysis

“Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate” has a molecular weight of 206.2 . Other physical and chemical properties such as melting point, boiling point, and density can be found in various databases .

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application Summary : The four-component reaction of 5-R-isatins (R = H, CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo- propanamide) and triethylamine in hot EtOH yields a mixture of isomeric triethylammonium 6′-amino-3′- (aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H- and 6′-amino-3′- (aminocarbonyl)- 5′-cyano-2-oxo-1,2-dihydro-3′H-spiro [indole-3,4′-pyridine]-2′-thiolates .
    • Methods of Application : The reactivity and structure of the products were studied. Oxidation of spiro [indole-3,4′-pyridine]-2′-thiolates with DMSO-HCl system produced only acidification products .
    • Results or Outcomes : The alkylation of the prepared spiro [indole-3,4′-pyridine]-2′-thiolates upon treatment with N-aryl α-chloroacetamides and α-bromoacetophenones proceeds in a regioselective way at the sulfur atom .
  • Scientific Field : Organic Chemistry

    • Application Summary : The four-component reaction of 5-R-isatins (R = H, CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide) and triethylamine in hot EtOH yields a mixture of isomeric triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H- and 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-3′H-spiro[indole-3,4′-pyridine]-2′-thiolates .
    • Methods of Application : The reactivity and structure of the products were studied. Oxidation of spiro[indole-3,4′-pyridine]-2′-thiolates with DMSO-HCl system produced only acidification products .
    • Results or Outcomes : The alkylation of the prepared spiro[indole-3,4′-pyridine]-2′-thiolates upon treatment with N-aryl α-chloroacetamides and α-bromoacetophenones proceeds in a regioselective way at the sulfur atom .
  • Scientific Field : Organic Chemistry

    • Application Summary : The four-component reaction of 5-R-isatins (R = H, CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide) and triethylamine in hot EtOH yields a mixture of isomeric triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H- and 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-3′H-spiro[indole-3,4′-pyridine]-2′-thiolates .
    • Methods of Application : The reactivity and structure of the products were studied. Oxidation of spiro[indole-3,4′-pyridine]-2′-thiolates with DMSO-HCl system produced only acidification products .
    • Results or Outcomes : The alkylation of the prepared spiro[indole-3,4′-pyridine]-2′-thiolates upon treatment with N-aryl α-chloroacetamides and α-bromoacetophenones proceeds in a regioselective way at the sulfur atom .

properties

IUPAC Name

methyl 5-cyano-1,2-dimethyl-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6-8(10(14)15-3)4-7(5-11)9(13)12(6)2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGRFRGIBBHLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1C)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyano-1,2-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate

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